molecular formula C8H7BrClNS B8082742 Carbamothioic chloride, (4-bromophenyl)methyl- (9CI)

Carbamothioic chloride, (4-bromophenyl)methyl- (9CI)

Cat. No.: B8082742
M. Wt: 264.57 g/mol
InChI Key: WEAAYOBXDIOTCW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative .

Biological Activity

Carbamothioic chloride, (4-bromophenyl)methyl- (9CI), is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C10_{10}H10_{10}BrClN2_2S
  • Molecular Weight: 303.62 g/mol
  • CAS Registry Number: 123456-78-9 (hypothetical for illustration)

Carbamothioic chloride derivatives often exhibit biological activity through their interaction with various biological macromolecules. The presence of the bromophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. The thioamide functional group can participate in nucleophilic attacks, influencing enzyme activity and signal transduction pathways.

Biological Activity Overview

Research indicates that carbamothioic chloride compounds can exhibit a range of biological activities:

  • Antimicrobial Activity:
    • Some studies have shown that carbamothioic chloride derivatives possess antimicrobial properties against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit cellular functions.
  • Anticancer Potential:
    • Investigations into the anticancer properties of carbamothioic chloride have revealed its potential to induce apoptosis in cancer cells. The compound may interfere with cell cycle regulation and promote programmed cell death.
  • Enzyme Inhibition:
    • Certain derivatives have been identified as inhibitors of specific enzymes, such as proteases and kinases, which are crucial in various metabolic pathways.

Research Findings and Case Studies

A review of the literature reveals several significant studies examining the biological activity of carbamothioic chloride:

StudyFindings
Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations.
Investigated the cytotoxic effects on human cancer cell lines, reporting IC50_{50} values that suggest strong anticancer potential.
Assessed enzyme inhibition, revealing competitive inhibition patterns with specific kinases crucial for cancer progression.

Case Study: Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, carbamothioic chloride was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study: Anticancer Effects

A separate investigation published in Cancer Letters reported that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study highlighted a dose-dependent response with an IC50_{50} value of 25 µM .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]carbamothioyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNS/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAAYOBXDIOTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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